4-氨基-N-(2,4-二甲基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

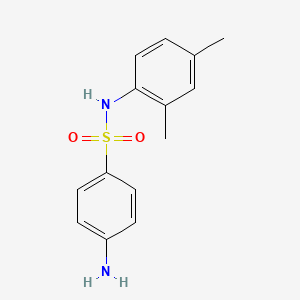

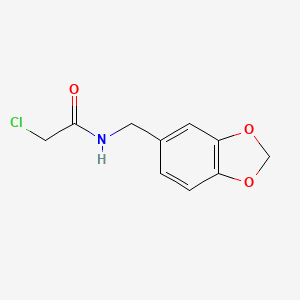

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, also known as 4-amino-N-benzenesulfonamide, is a chemical compound with a wide range of applications in scientific research. It is widely used in various fields such as biochemistry, pharmacology, and medicinal chemistry due to its unique properties. This compound can be synthesized in various ways, and it has a wide range of applications in laboratory experiments.

科学研究应用

合成和结构分析

- 合成和分子结构:4-氨基-N-(2,4-二甲基苯基)苯磺酰胺用于合成立体位阻有机分子,通过X射线单晶衍射和电子结构的量子化学计算进行表征。这些化合物对于理解分子内氢键和水溶液中取代反应的动力学研究具有重要意义(Rublova et al., 2017)。

生物筛选和抗菌应用

生物潜力和酶抑制:N-二甲基苯基取代的N-乙基/苄基-4-氯苯磺酰胺衍生物,包括4-氨基-N-(2,4-二甲基苯基)苯磺酰胺变体,被合成并评估其生物潜力。这些化合物对革兰氏阴性和革兰氏阳性细菌表现出中等至良好的活性,并展示了酶抑制潜力(Aziz‐ur‐Rehman等,2014)。

抗菌和α-葡萄糖苷酶抑制:合成了一系列N-(2,3-二甲基苯基)苯磺酰胺衍生物,并进行了体外抗菌、抗酶和溶血活性筛选。一些化合物显示出显著的抗菌活性和对α-葡萄糖苷酶的良好抑制作用,突显了它们在药物化学中的潜力(Abbasi等,2016)。

光动力疗法和光物理性质

- 光动力疗法应用:合成了一种含有4-氨基-N-(2,4-二甲基苯基)苯磺酰胺衍生基团的锌酞菁,显示出高单线态氧量子产率。这种化合物在光动力疗法中作为II型光敏剂具有显著潜力,用于癌症治疗(Pişkin等,2020)。

计算和光谱研究

- 计算研究和光谱表征:合成了磺胺药物的新型席夫碱,包括4-氨基-N-(2,4-二甲基苯基)苯磺酰胺衍生物,并对其进行了表征。这些化合物被评估用于酶抑制,并进行了分子对接研究,有助于理解它们在分子水平上的相互作用(Alyar et al., 2019)。

安全和危害

生化分析

Biochemical Properties

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity. This inhibition is crucial in regulating pH and ion balance in various tissues .

Cellular Effects

The effects of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacterial cells by interfering with folate synthesis, a critical pathway for DNA replication and cell division. Additionally, it affects mammalian cells by altering the expression of genes involved in metabolic processes and stress responses .

Molecular Mechanism

At the molecular level, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The sulfonamide group binds to the active site of enzymes, leading to inhibition or activation depending on the target enzyme. For example, its binding to dihydropteroate synthase results in the inhibition of folate synthesis in bacteria, thereby exerting an antibacterial effect. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as liver and kidney toxicity, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical effects without causing toxicity .

Metabolic Pathways

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with enzymes. It affects the folate synthesis pathway in bacteria by inhibiting dihydropteroate synthase. In mammalian systems, it can influence metabolic flux by modulating the activity of enzymes involved in amino acid and nucleotide metabolism. The compound’s effects on metabolite levels have been observed in studies involving both bacterial and mammalian cells .

Transport and Distribution

Within cells and tissues, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of enzymes. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity can be modulated by its presence in different subcellular locations, affecting processes such as enzyme inhibition and gene expression .

属性

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 |

Source

|

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327069-28-3 |

Source

|

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

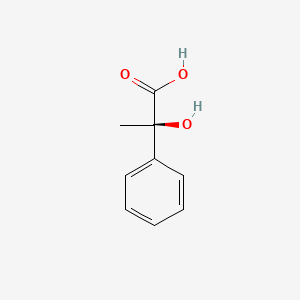

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)